molecular formula C11H18N2O B12530775 [3,5-Bis(2-aminoethyl)phenyl]methanol CAS No. 707542-60-7

[3,5-Bis(2-aminoethyl)phenyl]methanol

Cat. No.: B12530775
CAS No.: 707542-60-7
M. Wt: 194.27 g/mol
InChI Key: NTNYJUMYUPEXOP-UHFFFAOYSA-N
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Description

[3,5-Bis(2-aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of two aminoethyl groups attached to a phenyl ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(2-aminoethyl)phenyl]methanol typically involves the reaction of 3,5-dibromobenzyl alcohol with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,5-Bis(2-aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [3,5-Bis(2-aminoethyl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives that are of interest in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can be used as a ligand in binding studies to investigate the affinity and specificity of molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its aminoethyl groups can be modified to introduce pharmacophoric elements that enhance biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased flexibility or improved thermal stability.

Mechanism of Action

The mechanism of action of [3,5-Bis(2-aminoethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, leading to changes in their conformation or activity. The phenyl ring provides a hydrophobic surface that can interact with non-polar regions of target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

  • [3,4-Bis(2-aminoethyl)phenyl]methanol
  • [2,5-Bis(2-aminoethyl)phenyl]methanol
  • [3,5-Bis(2-aminoethyl)phenyl]ethanol

Comparison: Compared to its analogs, [3,5-Bis(2-aminoethyl)phenyl]methanol is unique due to the specific positioning of the aminoethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the 3,5-substitution pattern may result in different steric and electronic effects compared to the 3,4- or 2,5-substitution patterns, leading to variations in chemical behavior and biological activity.

Properties

CAS No.

707542-60-7

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

[3,5-bis(2-aminoethyl)phenyl]methanol

InChI

InChI=1S/C11H18N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-4,8,12-13H2

InChI Key

NTNYJUMYUPEXOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCN)CO)CCN

Origin of Product

United States

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